![molecular formula C8H15Cl2N3O B1402623 2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride CAS No. 1361112-33-5](/img/structure/B1402623.png)
2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride
Overview
Description
The compound is a derivative of 5-Methyl-1,3,4-oxadiazol . Oxadiazoles are a class of five-membered aromatic heterocyclic compounds that are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis .
Synthesis Analysis
While specific synthesis information for the compound is not available, oxadiazole derivatives are generally synthesized through a series of reactions involving condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .Molecular Structure Analysis
The molecular structure of the compound is likely to be similar to that of other oxadiazole derivatives. The oxadiazole ring is a five-membered aromatic heterocyclic compound that contains two carbons, one oxygen atom, and two nitrogen atoms .Scientific Research Applications
Antibacterial Properties
1,3,4-Oxadiazole bearing compounds, including those related to 2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride, have been a focus for researchers due to their biological activities. Studies have revealed that such compounds exhibit significant antibacterial properties. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Additionally, similar compounds like 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole have been identified as active growth inhibitors of various bacterial strains including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Antimicrobial Activity
Compounds with a 1,3,4-oxadiazole structure have shown promising antimicrobial properties. For instance, novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on piperidines have demonstrated significant in vitro efficacy against a range of bacterial and fungal strains (Patel et al., 2012). Similarly, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have exhibited strong antimicrobial activity (Krolenko et al., 2016).
Anticancer Potential
Compounds related to 2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride have also been explored for their anticancer properties. A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed that some derivatives act as strong anticancer agents, demonstrating low IC50 values in cell line tests (Rehman et al., 2018).
properties
IUPAC Name |
2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOKNVMPVXNTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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